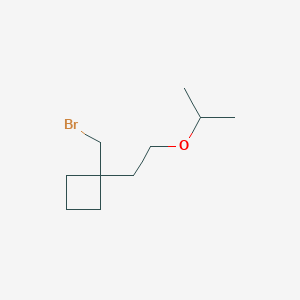
1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclobutane is an organic compound that features a cyclobutane ring substituted with a bromomethyl group and a 2-isopropoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclobutane typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl-substituted cyclobutane derivative using bromine (Br2) in the presence of a radical initiator.
Attachment of the 2-Isopropoxyethyl Group: The 2-isopropoxyethyl group can be attached through nucleophilic substitution reactions involving an appropriate alkyl halide and an isopropoxyethyl nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclobutane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as alkoxides, amines, and thiolates. Reaction conditions may involve polar aprotic solvents and mild heating.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include derivatives with new substituents replacing the bromomethyl group.
Oxidation: Products include alcohols, aldehydes, or ketones.
Reduction: The major product is the corresponding methyl-substituted cyclobutane.
Applications De Recherche Scientifique
1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclobutane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclobutane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack, while the 2-isopropoxyethyl group can influence the compound’s reactivity and solubility. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Bromomethyl)cyclobutane: Lacks the 2-isopropoxyethyl group, resulting in different reactivity and applications.
1-(Chloromethyl)-1-(2-isopropoxyethyl)cyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different chemical properties.
1-(Bromomethyl)-1-(2-methoxyethyl)cyclobutane: Similar structure but with a methoxyethyl group instead of an isopropoxyethyl group, affecting its solubility and reactivity.
Uniqueness
1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclobutane is unique due to the presence of both the bromomethyl and 2-isopropoxyethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C10H19BrO |
|---|---|
Poids moléculaire |
235.16 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-(2-propan-2-yloxyethyl)cyclobutane |
InChI |
InChI=1S/C10H19BrO/c1-9(2)12-7-6-10(8-11)4-3-5-10/h9H,3-8H2,1-2H3 |
Clé InChI |
CPVLCKBSSWSVQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCCC1(CCC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


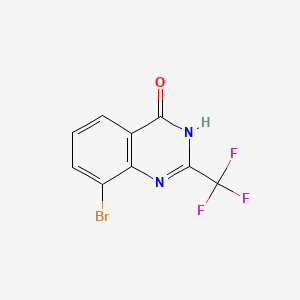
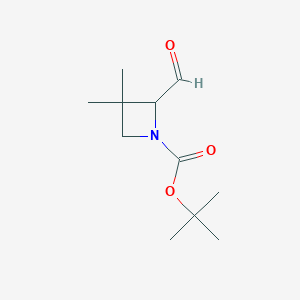
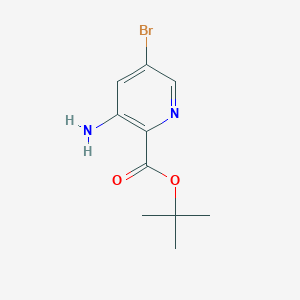
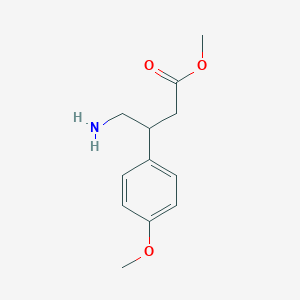
![4-[(3-Pyrazolyl)oxy]piperidine](/img/structure/B13521670.png)
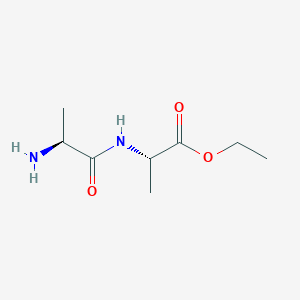

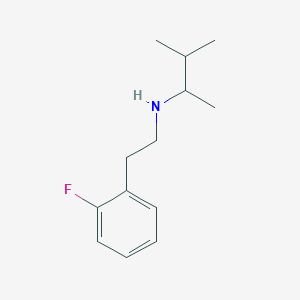
![rac-(1R,3S)-3-[(piperidine-1-sulfonyl)methyl]cyclopentan-1-amine hydrochloride](/img/structure/B13521697.png)
![1,3-Dioxoisoindolin-2-YL bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13521700.png)


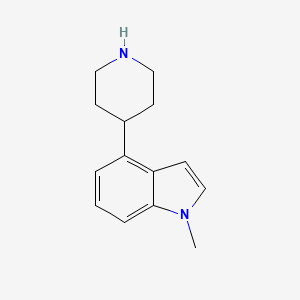
![4-Chloro-alpha,alpha-dimethyl-7h-pyrrolo[2,3-d]pyrimidine-5-ethanol](/img/structure/B13521728.png)
